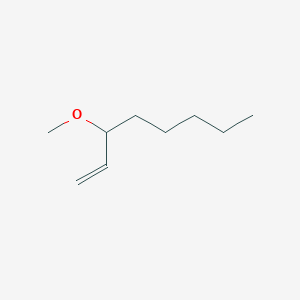

3-Methoxyoct-1-ene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

69873-57-0 |

|---|---|

Molecular Formula |

C9H18O |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

3-methoxyoct-1-ene |

InChI |

InChI=1S/C9H18O/c1-4-6-7-8-9(5-2)10-3/h5,9H,2,4,6-8H2,1,3H3 |

InChI Key |

GHUUIEXEEIVCRY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C=C)OC |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 3-Methoxyoct-1-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 3-Methoxyoct-1-ene, a molecule of interest for various research and development applications. Due to a lack of directly published synthetic procedures for this specific compound, this document provides a comprehensive, two-step synthetic approach based on well-established and reliable organic chemistry reactions. The proposed synthesis involves the preparation of the precursor alcohol, oct-1-en-3-ol, via a Grignard reaction, followed by its methylation to the target ether, this compound, through a Williamson ether synthesis. This guide furnishes detailed, hypothetical experimental protocols, tables of quantitative data for reaction components, and a visual workflow diagram to aid in the practical execution of this synthesis.

Introduction

This compound is an unsaturated ether whose utility in various sectors, including pharmaceuticals and materials science, is under exploration. The presence of both an alkene and an ether functional group within the same molecule offers multiple points for further chemical modification, making it a potentially valuable building block in organic synthesis. This guide provides a robust and logical synthetic strategy to enable the reliable laboratory-scale production of this compound.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in two key steps:

-

Step 1: Synthesis of Oct-1-en-3-ol via Grignard Reaction. This step involves the reaction of a pentylmagnesium bromide Grignard reagent with acrolein to form the secondary allylic alcohol, oct-1-en-3-ol.

-

Step 2: Methylation of Oct-1-en-3-ol via Williamson Ether Synthesis. The hydroxyl group of oct-1-en-3-ol is deprotonated using a strong base, such as sodium hydride, to form an alkoxide. This nucleophilic alkoxide then reacts with a methylating agent, like methyl iodide, in an SN2 reaction to yield the final product, this compound.

Data Presentation

The following tables summarize the reactants, reagents, and conditions for the proposed synthesis.

Table 1: Reagents and Conditions for the Synthesis of Oct-1-en-3-ol

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Role |

| Magnesium Turnings | Mg | 24.31 | 2.43 g | 1.0 | Reactant |

| 1-Bromopentane (B41390) | C₅H₁₁Br | 151.04 | 15.10 g (11.8 mL) | 1.0 | Reactant |

| Acrolein | C₃H₄O | 56.06 | 5.61 g (6.6 mL) | 1.0 | Reactant |

| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | 150 mL | - | Solvent |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | As needed | - | Quenching Agent |

Table 2: Reagents and Conditions for the Synthesis of this compound

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Role |

| Oct-1-en-3-ol | C₈H₁₆O | 128.21 | 12.82 g | 1.0 | Reactant |

| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | 4.40 g | 1.1 | Base |

| Methyl Iodide | CH₃I | 141.94 | 15.61 g (6.8 mL) | 1.1 | Methylating Agent |

| Tetrahydrofuran (B95107) (anhydrous) | C₄H₈O | 72.11 | 150 mL | - | Solvent |

| Water | H₂O | 18.02 | As needed | - | Quenching Agent |

Experimental Protocols

Step 1: Synthesis of Oct-1-en-3-ol

-

Preparation of Grignard Reagent:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (2.43 g, 0.1 mol).

-

Add 50 mL of anhydrous diethyl ether to the flask.

-

In the dropping funnel, place a solution of 1-bromopentane (15.10 g, 0.1 mol) in 50 mL of anhydrous diethyl ether.

-

Add a small portion of the 1-bromopentane solution to the magnesium turnings to initiate the reaction (initiation may be aided by gentle heating or the addition of a small crystal of iodine).

-

Once the reaction has started (as evidenced by cloudiness and gentle refluxing), add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acrolein:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Prepare a solution of freshly distilled acrolein (5.61 g, 0.1 mol) in 50 mL of anhydrous diethyl ether and place it in the dropping funnel.

-

Add the acrolein solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to yield oct-1-en-3-ol. A yield of 65% is reported for a similar Grignard reaction.[1]

-

Step 2: Synthesis of this compound

-

Formation of the Alkoxide:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (4.40 g of a 60% dispersion in mineral oil, 0.11 mol).

-

Wash the sodium hydride with anhydrous hexane (B92381) (3 x 20 mL) to remove the mineral oil, decanting the hexane carefully each time.

-

Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve oct-1-en-3-ol (12.82 g, 0.1 mol) in 50 mL of anhydrous THF and add it dropwise to the sodium hydride suspension with stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

-

-

Methylation:

-

Cool the resulting alkoxide solution back to 0 °C.

-

Add methyl iodide (15.61 g, 0.11 mol) dropwise to the stirred solution.

-

After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and carefully quench by the dropwise addition of water to destroy any unreacted sodium hydride.

-

Add more water to dissolve the inorganic salts.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to yield this compound.

-

Mandatory Visualization

Caption: Proposed two-step synthesis of this compound.

Predicted Spectroscopic Data

Based on the spectroscopic properties of similar alkenes and ethers, the following characteristic signals are expected for this compound:

-

¹H NMR:

-

Signals in the vinylic region (δ 5.0-6.0 ppm) corresponding to the protons of the double bond.

-

A signal around δ 3.3 ppm for the methoxy (B1213986) group protons (-OCH₃).

-

A signal for the proton on the carbon bearing the methoxy group (-CH-O-).

-

Signals in the aliphatic region (δ 0.8-2.0 ppm) for the remaining protons of the octyl chain.

-

-

¹³C NMR:

-

Signals in the vinylic region (δ 110-140 ppm).

-

A signal for the methoxy carbon around δ 55-60 ppm.

-

A signal for the carbon attached to the oxygen.

-

Signals for the other aliphatic carbons.

-

-

IR Spectroscopy:

-

A C=C stretch around 1640-1680 cm⁻¹.

-

Vinylic C-H stretches above 3000 cm⁻¹.

-

A C-O stretch around 1070-1150 cm⁻¹.

-

Aliphatic C-H stretches below 3000 cm⁻¹.

-

Conclusion

This technical guide provides a detailed and actionable synthetic route for this compound. By leveraging the Grignard reaction and the Williamson ether synthesis, this compound can be prepared in a straightforward manner. The provided protocols, data tables, and workflow diagram are intended to facilitate the successful synthesis and further investigation of this promising molecule by researchers in various scientific disciplines. It is recommended that standard laboratory safety procedures be followed and that all reactions are carried out by trained personnel.

References

3-Methoxyoct-1-ene: A Technical Guide to Its Predicted Properties and Reactivity

Disclaimer: 3-Methoxyoct-1-ene is a sparsely documented compound in scientific literature. Consequently, this guide is principally based on the established chemical principles of its constituent functional groups: an alkene and an allylic ether. The quantitative data presented herein are estimations derived from analogous compounds and theoretical models, and should be regarded as predictive. Experimental validation is requisite for any practical application.

Introduction

This compound is an organic molecule featuring a terminal double bond and an allylic methoxy (B1213986) group. This unique structural combination suggests a rich and varied chemical reactivity, making it a potentially valuable, yet underexplored, intermediate for organic synthesis. This technical guide aims to provide a comprehensive overview of the predicted physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Predicted Physical and Chemical Properties

The physical properties of this compound are anticipated to be similar to other unsaturated ethers of comparable molecular weight. The presence of the ether oxygen atom introduces a slight polarity, which may influence its boiling point and solubility characteristics when compared to the analogous hydrocarbon, 3-methyloct-1-ene.

Predicted Physical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₉H₁₈O | |

| Molecular Weight | 142.24 g/mol | |

| Appearance | Colorless liquid (predicted) | Based on similar alkenes and ethers.[1] |

| Boiling Point | ~150-160 °C | Estimated based on trends for C9 alkenes and the presence of an ether linkage.[2][3][4] |

| Density | ~0.8 - 0.9 g/mL | Alkenes are generally less dense than water.[4] |

| Solubility | Insoluble in water; Soluble in organic solvents. | Typical for ethers and hydrocarbons of this size.[3][4][5] |

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Key Features |

| ¹H NMR | Protons adjacent to the ether oxygen (at C3) are expected to be deshielded, appearing in the 3.4-4.5 ppm range.[6] Vinylic protons (at C1 and C2) will show characteristic shifts and coupling patterns. |

| ¹³C NMR | The carbon atom bonded to the ether oxygen (C3) will exhibit a downfield shift, typically in the 50-80 ppm range.[6] |

| IR Spectroscopy | A characteristic C-O single bond stretch is expected between 1050 and 1150 cm⁻¹.[6] Absorptions corresponding to the C=C double bond will also be present. |

Predicted Chemical Reactivity

The chemical behavior of this compound is dictated by its two primary functional groups: the terminal alkene and the allylic ether.

Reactions of the Alkene Group

The carbon-carbon double bond is a site of high electron density, making it susceptible to electrophilic addition reactions.

-

Hydrogenation: Catalytic hydrogenation will reduce the double bond to yield 3-methoxyoctane.

-

Halogenation: Addition of halogens (e.g., Br₂) across the double bond will form 1,2-dihalo-3-methoxyoctane.

-

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr) is expected to follow Markovnikov's rule, with the bromine atom adding to the more substituted carbon (C2).

-

Hydration: Acid-catalyzed hydration will likely yield octan-2-ol and methanol, following cleavage of the ether.

Reactions of the Allylic Ether

The allylic position in this compound confers unique reactivity upon the ether linkage.[7]

-

Acid-Catalyzed Cleavage: In the presence of strong acids, the ether bond is susceptible to cleavage.[7] This reaction proceeds via a resonance-stabilized allylic carbocation, which can lead to a mixture of products.[7]

-

Use as a Protecting Group: Allyl ethers are often employed as protecting groups for alcohols in organic synthesis due to their stability under basic and neutral conditions and their susceptibility to cleavage under specific, often mild, acidic or metal-catalyzed conditions.[8]

Experimental Protocols (Generalized)

The following are generalized experimental protocols for reactions that this compound is predicted to undergo. Note: These are illustrative and would require optimization for this specific substrate.

Synthesis of this compound (Illustrative Williamson Ether Synthesis)

A common method for synthesizing allylic ethers is the Williamson ether synthesis.[8]

Methodology:

-

To a solution of oct-1-en-3-ol in a suitable aprotic solvent (e.g., THF), add a strong base such as sodium hydride (NaH) at 0 °C to deprotonate the alcohol, forming the corresponding alkoxide.

-

After stirring for a short period, add methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with water and extract the product with an organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to yield this compound.

Acid-Catalyzed Cleavage of this compound

This protocol describes a general procedure for the cleavage of an allylic ether.[7]

Methodology:

-

Dissolve this compound in a suitable solvent (e.g., aqueous acetone).

-

Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature and neutralize the acid with a base (e.g., sodium bicarbonate solution).

-

Extract the product(s) with an organic solvent.

-

Dry the organic layer, concentrate, and analyze the product mixture, which may include oct-1-en-3-ol and potentially rearranged products.

Visualizations

Synthesis of this compound

Caption: Williamson Ether Synthesis of this compound.

Acid-Catalyzed Cleavage of this compound

Caption: Acid-catalyzed cleavage of this compound.

Conclusion

While specific experimental data for this compound remains elusive, its chemical nature can be reliably predicted based on the well-established reactivity of alkenes and allylic ethers. This guide provides a foundational understanding of its likely physical properties, spectroscopic characteristics, and chemical behavior. It is hoped that this theoretical framework will stimulate further experimental investigation into this potentially useful synthetic building block. All presented data should be treated as provisional until substantiated by empirical evidence.

References

- 1. byjus.com [byjus.com]

- 2. Molecular structure-property relationships for alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Physical Properties of Alkenes [saylordotorg.github.io]

- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. fiveable.me [fiveable.me]

- 8. fiveable.me [fiveable.me]

Spectroscopic Data for 3-Methoxyoct-1-ene: A Search for Available Information

A comprehensive search for publicly available spectroscopic data for 3-Methoxyoct-1-ene has revealed a significant lack of specific experimental information for this compound. While data for structurally similar molecules is accessible, no direct NMR, IR, or mass spectrometry data, nor detailed experimental protocols for its synthesis and characterization, could be located in prominent chemical databases and scientific literature.

This in-depth guide sought to consolidate spectroscopic information for this compound for researchers, scientists, and drug development professionals. However, the absence of a registered CAS number and specific mentions in spectroscopic databases suggests that this compound is either not well-characterized, is referred to by a different nomenclature, or is not commonly synthesized.

The search strategy included queries for "spectroscopic data of this compound," "this compound NMR data," "this compound IR spectroscopy," "this compound mass spectrometry," and "synthesis of this compound experimental protocol." These searches did not yield specific results for the target molecule. Instead, information on related compounds such as 3-methyl-1-octene was frequently returned, highlighting a potential for nomenclature confusion.

For the purpose of providing a framework for the analysis of similar compounds, a general overview of the expected spectroscopic features for a molecule with the proposed structure of this compound is provided below. This is based on the known spectroscopic characteristics of analogous 3-alkoxy-1-alkenes.

Predicted Spectroscopic Characteristics

Should experimental data for this compound become available, the following spectroscopic signatures would be anticipated:

¹H NMR Spectroscopy:

-

Vinyl Protons: Resonances in the vinylic region (δ 4.9-6.0 ppm) corresponding to the protons on the C1 and C2 carbons. The C1 protons would likely appear as distinct multiplets due to geminal and vicinal coupling. The C2 proton would also be a multiplet, coupled to the C1 and C3 protons.

-

Allylic Proton: A signal corresponding to the proton on the C3 carbon, likely a multiplet, shifted downfield due to the adjacent oxygen atom (δ ~3.5-4.0 ppm).

-

Methoxy (B1213986) Protons: A sharp singlet at approximately δ 3.3 ppm, integrating to three protons.

-

Alkyl Chain Protons: A series of multiplets in the upfield region (δ 0.8-1.6 ppm) corresponding to the protons of the octyl chain.

¹³C NMR Spectroscopy:

-

Alkene Carbons: Two signals in the downfield region (δ ~114-140 ppm) for the C1 and C2 carbons.

-

Oxygen-Substituted Carbon: A signal for the C3 carbon in the range of δ ~75-85 ppm.

-

Methoxy Carbon: A signal around δ ~56 ppm.

-

Alkyl Chain Carbons: A series of signals in the upfield region (δ ~14-32 ppm).

Infrared (IR) Spectroscopy:

-

=C-H Stretch: A peak or peaks around 3070-3090 cm⁻¹.

-

C=C Stretch: An absorption band in the region of 1640-1650 cm⁻¹.

-

C-O Stretch: A strong band in the fingerprint region, typically around 1070-1150 cm⁻¹.

-

C-H Bends: Out-of-plane bending vibrations for the vinyl group would be expected in the 910-990 cm⁻¹ region.

Mass Spectrometry (MS):

-

Molecular Ion Peak: A peak corresponding to the molecular weight of this compound (C₉H₁₈O, M.W. = 142.24 g/mol ).

-

Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of the methoxy group (-OCH₃), the alkyl chain, and cleavage at the allylic position.

Experimental Workflow for Characterization

For researchers aiming to synthesize and characterize this compound, a general experimental workflow is proposed.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical compound.

Proposed Synthetic Route: Williamson Ether Synthesis

An in-depth analysis of the scientific literature and chemical databases reveals that 3-Methoxyoct-1-ene is not a widely studied or well-documented compound. Its discovery and isolation have not been prominently reported, suggesting it may be a novel chemical entity or one that has been synthesized in unpublished work.

This guide, therefore, presents a prospective methodology for the synthesis, isolation, and characterization of this compound, based on established principles of organic chemistry for the formation of similar allylic ethers. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring this and related molecules.

The most direct and reliable method for the preparation of this compound is the Williamson ether synthesis. This method involves the deprotonation of a suitable alcohol, in this case, oct-1-en-3-ol, to form an alkoxide, which then acts as a nucleophile to displace a halide from a methylating agent.

Reaction Scheme

The proposed two-step synthesis starts with the reduction of the commercially available ketone, oct-1-en-3-one, to the corresponding secondary allylic alcohol, oct-1-en-3-ol. The subsequent etherification with a methylating agent yields the target compound, this compound.

Caption: Proposed two-step synthetic pathway to this compound.

Detailed Experimental Protocols

The following protocols are predictive and based on standard laboratory procedures for reactions of this type.

Synthesis of Oct-1-en-3-ol

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with oct-1-en-3-one (1.0 eq) and methanol (B129727) (50 mL) and cooled to 0 °C in an ice bath.

-

Reduction: Sodium borohydride (B1222165) (NaBH4, 1.1 eq) is added portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) using a 20% ethyl acetate (B1210297) in hexanes eluent system.

-

Quenching and Workup: Once the starting material is consumed (typically 1-2 hours), the reaction is quenched by the slow addition of deionized water (20 mL). The methanol is removed under reduced pressure.

-

Extraction: The aqueous residue is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield oct-1-en-3-ol as a colorless oil.

Synthesis of this compound

-

Reaction Setup: A flame-dried 100 mL round-bottom flask under an inert atmosphere (N2 or Ar) is charged with sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and anhydrous tetrahydrofuran (B95107) (THF, 30 mL).

-

Alkoxide Formation: A solution of oct-1-en-3-ol (1.0 eq) in anhydrous THF (10 mL) is added dropwise to the NaH suspension at 0 °C. The mixture is allowed to stir for 30 minutes at this temperature.

-

Methylation: Iodomethane (CH3I, 1.5 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stir for 4-6 hours.

-

Monitoring: The reaction progress is monitored by TLC or GC-MS.

-

Quenching and Workup: The reaction is carefully quenched by the dropwise addition of saturated aqueous ammonium (B1175870) chloride solution (15 mL).

-

Extraction: The aqueous layer is separated and extracted with diethyl ether (3 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by flash column chromatography (e.g., 5% ethyl acetate in hexanes) to afford this compound.

Predicted Characterization Data

The successful synthesis of this compound would be confirmed by a combination of spectroscopic methods. The following table summarizes the predicted data based on the structure.

| Analysis | Predicted Data |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C9H18O |

| Molecular Weight | 142.24 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 5.85-5.75 (m, 1H), 5.20-5.05 (m, 2H), 3.60-3.50 (m, 1H), 3.35 (s, 3H), 1.60-1.20 (m, 8H), 0.90 (t, J=7.0 Hz, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 140.5, 115.0, 82.0, 56.0, 35.0, 31.8, 25.0, 22.6, 14.0 |

| FT-IR (neat, cm⁻¹) | 3080 (C-H, sp²), 2955, 2930, 2855 (C-H, sp³), 1645 (C=C), 1100 (C-O) |

| Mass Spec (EI) | m/z (%): 142 (M+), 113, 99, 85, 71, 57 |

Isolation and Purification Workflow

The purification of the final compound is critical to obtaining material suitable for further research. The workflow involves several standard laboratory techniques.

Caption: Post-synthesis workflow for the isolation and purification of this compound.

Unveiling the Chemistry of 3-Methoxyoct-1-ene: A Technical Guide

A Note on Identification: An extensive search of chemical databases, including the Chemical Abstracts Service (CAS) registry, did not yield a CAS number for 3-Methoxyoct-1-ene. This suggests that the compound is not well-characterized or widely available. This guide will therefore focus on a closely related and well-documented compound, 3-Methoxyprop-1-ene (Allyl Methyl Ether) , to provide a representative technical overview of a simple alkoxyalkene. Additionally, a proposed synthetic pathway for the originally requested compound, this compound, is presented for research consideration.

Technical Data for 3-Methoxyprop-1-ene (Allyl Methyl Ether)

CAS Number: 627-40-7

Molecular Formula: C₄H₈O

This section provides a summary of the key chemical and physical properties of 3-Methoxyprop-1-ene.

| Property | Value |

| Molecular Weight | 72.11 g/mol |

| Boiling Point | 42-43 °C |

| Density | 0.768 g/mL at 25 °C |

| Refractive Index | 1.3803 |

| Flash Point | -23 °C |

| Solubility | Insoluble in water |

Hypothetical Synthesis of this compound

For researchers interested in this compound, a plausible synthetic route is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide.[1][2] Two primary pathways are proposed:

Pathway A: Methylation of oct-1-en-3-ol. Pathway B: Reaction of 3-chloro-oct-1-ene with sodium methoxide (B1231860).

Pathway A is generally preferred to minimize elimination side reactions, as it involves a secondary alkoxide reacting with a simple methylating agent.

Experimental Protocols

Synthesis of 3-Methoxyprop-1-ene via Williamson Ether Synthesis

This protocol is adapted from established procedures for the Williamson ether synthesis.[3]

Materials:

-

Allyl chloride (1.0 mol)

-

Sodium methoxide (1.1 mol)

-

Anhydrous methanol (B129727) (500 mL)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of sodium methoxide in anhydrous methanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

-

Allyl chloride is added dropwise to the stirred solution at room temperature.

-

After the addition is complete, the reaction mixture is heated to reflux for 2 hours.

-

The mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between diethyl ether and saturated aqueous ammonium chloride.

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is carefully removed by distillation to yield 3-methoxyprop-1-ene.

Spectroscopic Data for 3-Methoxyprop-1-ene

Nuclear Magnetic Resonance (NMR) Spectroscopy

| 1H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~5.9 | m | =CH- | ||

| ~5.2 | m | =CH₂ | ||

| ~3.9 | d | ~5 | -OCH₂- | |

| ~3.3 | s | -OCH₃ |

| 13C NMR | Chemical Shift (ppm) | Assignment |

| ~135 | =CH- | |

| ~117 | =CH₂ | |

| ~72 | -OCH₂- | |

| ~58 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of 3-Methoxyprop-1-ene shows characteristic peaks for the C-O-C stretch of the ether and the C=C stretch of the alkene.

| Wavenumber (cm-1) | Assignment |

| ~3080 | =C-H stretch |

| ~2930 | C-H stretch |

| ~1647 | C=C stretch |

| ~1115 | C-O-C stretch |

Mass Spectrometry (MS)

The electron ionization mass spectrum of 3-Methoxyprop-1-ene would be expected to show a molecular ion peak (M+) at m/z = 72, with fragmentation patterns corresponding to the loss of methyl and methoxy (B1213986) groups.

Applications in Research and Drug Development

Allyl ethers, such as 3-methoxyprop-1-ene, are primarily used in organic synthesis as protecting groups for alcohols.[2][4] The allyl group is stable under a variety of reaction conditions but can be selectively removed, making it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients.[2]

The key advantages of the allyl protecting group include:

-

Stability: It is resistant to acidic and basic conditions, as well as to many oxidizing and reducing agents.

-

Selective Cleavage: The allyl group can be removed under mild conditions using transition metal catalysts (e.g., palladium or rhodium complexes), which do not affect other common protecting groups.[2]

This orthogonality makes the allyl group particularly useful in multi-step syntheses where sequential protection and deprotection of different functional groups are required.

Safety and Handling

3-Methoxyprop-1-ene is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the material safety data sheet (MSDS).

References

- 1. rsc.org [rsc.org]

- 2. Allyl Ethers [organic-chemistry.org]

- 3. Allyl methyl ether | 627-40-7 | Benchchem [benchchem.com]

- 4. The allyl ether as a protecting group in carbohydrate chemistry. Part IV. The 2-methylallyl ether group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 3-Methoxyoct-1-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Methoxyoct-1-ene, a valuable unsaturated ether in organic synthesis. This document details the compound's molecular weight, chemical formula, and structure. It further outlines detailed experimental protocols for its synthesis and characterization using modern analytical techniques, including Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. All quantitative data is presented in structured tables for clarity and ease of comparison. Additionally, this guide includes workflow diagrams generated using Graphviz to visually represent the synthetic and analytical processes.

Compound Identification and Properties

This compound is an organic molecule featuring an eight-carbon chain with a double bond at the first carbon (C1) and a methoxy (B1213986) group at the third carbon (C3).

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₈O |

| Molecular Weight | 142.24 g/mol |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | ~160-170 °C (predicted) |

| Density | ~0.8 g/mL (predicted) |

| Solubility | Soluble in organic solvents; insoluble in water (predicted) |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for preparing ethers from an alcohol and an alkyl halide.[1][2][3][4][5][6] In this case, this compound can be synthesized from oct-1-en-3-ol.

Reaction:

Oct-1-en-3-ol + CH₃I → this compound

Materials:

-

Oct-1-en-3-ol

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add a 60% dispersion of sodium hydride in mineral oil.

-

Wash the sodium hydride with anhydrous hexane (B92381) to remove the mineral oil and then suspend it in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve oct-1-en-3-ol in anhydrous diethyl ether and add it dropwise to the sodium hydride suspension via the dropping funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for one hour, or until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

-

After the addition of methyl iodide, allow the reaction to warm to room temperature and then reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of water.

-

Add saturated aqueous ammonium chloride solution to the flask.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to obtain pure this compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 9.11 Preparing Ethers – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

In-depth Technical Guide: The Potential Biological Activity of 3-Methoxyoct-1-ene

A comprehensive review of existing literature reveals a significant gap in the scientific understanding of 3-Methoxyoct-1-ene's biological activity. At present, there are no published studies detailing its pharmacological properties, mechanisms of action, or potential therapeutic effects.

This technical guide aims to address the current void in research by outlining a hypothetical framework for investigating the biological potential of this molecule. While no direct experimental data for this compound exists, we will draw upon the known activities of structurally similar compounds and propose a series of experimental protocols to elucidate its pharmacological profile. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the latent possibilities of this uncharacterized compound.

Compound Profile: this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₈O |

| Molecular Weight | 142.24 g/mol |

| Structure | (A structural diagram would be placed here) |

Postulated Biological Activities and Rationale

Given the structural features of this compound, which include a vinyl group and a methoxy (B1213986) ether, we can hypothesize potential interactions with several biological targets. The lipophilic octyl chain suggests possible membrane interactions, while the methoxy and vinyl groups could be sites for metabolic modification or specific receptor binding.

Hypothesized Areas of Activity:

-

Antimicrobial Effects: The lipophilic nature of the molecule could allow for disruption of microbial cell membranes.

-

Anti-inflammatory Properties: Interaction with inflammatory signaling pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX) pathways, is a possibility.

-

Neurological Activity: The molecule's size and polarity may permit it to cross the blood-brain barrier, potentially interacting with neurotransmitter receptors or ion channels.

Proposed Experimental Protocols for a Comprehensive Investigation

To systematically evaluate the potential biological activity of this compound, a tiered approach is recommended, starting with broad screening assays and progressing to more specific mechanistic studies.

In Vitro Screening Assays

This initial phase aims to identify any general bioactivity of the compound.

| Assay Type | Objective | Methodology |

| Cytotoxicity Assay | To determine the concentration range at which this compound exhibits toxicity to various cell lines. | MTT or LDH assay using a panel of human cell lines (e.g., HeLa, HepG2, SH-SY5Y). Cells are incubated with a serial dilution of the compound for 24-72 hours, and cell viability is measured. |

| Antimicrobial Assay | To assess the compound's ability to inhibit the growth of bacteria and fungi. | Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of standard bacterial (e.g., E. coli, S. aureus) and fungal (e.g., C. albicans) strains. |

| Antioxidant Assay | To evaluate the compound's radical scavenging or antioxidant capacity. | DPPH or ABTS radical scavenging assays. The discoloration of the radical solution upon addition of the compound is measured spectrophotometrically. |

Mechanistic and Signaling Pathway Analysis

Should initial screening reveal promising activity, the next step is to elucidate the underlying mechanisms.

Proposed Workflow for Mechanistic Studies:

Caption: Proposed workflow for elucidating the mechanism of action.

Example Signaling Pathway Investigation: NF-κB Pathway

If anti-inflammatory activity is observed, investigating the NF-κB signaling pathway would be a logical next step.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Future Directions and Conclusion

The study of this compound is currently an uncharted area of pharmacological research. The experimental framework proposed in this guide provides a clear and structured path for its initial investigation. The potential for discovering novel biological activities makes this compound an intriguing candidate for further research. The data generated from these proposed studies would be invaluable in determining if this compound or its derivatives warrant consideration for future drug development programs. Collaboration between synthetic chemists, pharmacologists, and molecular biologists will be essential to unlock the full potential of this and other unexplored small molecules.

A Technical Guide to Alkoxyalkenes: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkoxyalkenes, also known as enol ethers, are a class of organic compounds characterized by an alkene double bond directly attached to an oxygen atom, which is in turn connected to an alkyl or aryl group (R-O-C=C). This structural motif imparts unique reactivity and physicochemical properties that have made them valuable intermediates in organic synthesis and increasingly important scaffolds in medicinal chemistry. Their ability to act as versatile building blocks and to modulate biological activity has garnered significant attention in the field of drug development.

This in-depth technical guide provides a comprehensive literature review of alkoxyalkenes, focusing on their synthesis, spectroscopic characterization, and applications in drug discovery. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by providing detailed experimental protocols, systematically organized quantitative data, and visual representations of key concepts.

I. Synthesis of Alkoxyalkenes

The synthesis of alkoxyalkenes can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern, stereochemistry, and the functional group tolerance of the starting materials. Key synthetic methodologies include the Wittig reaction, transition-metal catalyzed hydroalkoxylation of alkynes, and other elimination and isomerization reactions.

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone.[1][2] To synthesize alkoxyalkenes via this route, an alkoxy-substituted phosphorus ylide is required.

Experimental Protocol: Synthesis of an Alkoxyalkene via Wittig Reaction

This protocol describes the synthesis of a generic alkoxyalkene from an aldehyde and an (alkoxymethyl)triphenylphosphonium salt.

Materials:

-

(Alkoxymethyl)triphenylphosphonium chloride

-

Aldehyde (R'CHO)

-

Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), diethyl ether)

-

Anhydrous work-up and purification reagents

Procedure:

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (alkoxymethyl)triphenylphosphonium chloride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of a strong base, such as n-butyllithium in hexanes (1.0 equivalent), dropwise to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

-

Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

Wittig Reaction: Cool the ylide solution back to 0 °C.

-

Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired alkoxyalkene.

dot

Caption: Workflow for Alkoxyalkene Synthesis via the Wittig Reaction.

Transition-Metal Catalyzed Hydroalkoxylation of Alkynes

The addition of alcohols to alkynes, known as hydroalkoxylation, is a highly atom-economical method for the synthesis of enol ethers. This reaction is often catalyzed by transition metals, with gold catalysts being particularly effective.[3][4][5]

Experimental Protocol: Gold-Catalyzed Intermolecular Hydroalkoxylation of an Internal Alkyne

This protocol is adapted from a general procedure for the gold-catalyzed hydroalkoxylation of internal alkynes.[3]

Materials:

-

Internal alkyne (e.g., diphenylacetylene)

-

Alcohol (e.g., methanol, ethanol)

-

Gold(I) catalyst (e.g., [IPrAuCl]/AgOTf or a pre-formed cationic gold complex)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

Procedure:

-

In a clean, dry Schlenk tube under an inert atmosphere, dissolve the internal alkyne (1.0 equivalent) and the gold(I) catalyst (e.g., 1-5 mol%) in the anhydrous solvent.

-

Add the alcohol (1.2-2.0 equivalents) to the reaction mixture.

-

Stir the reaction at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80 °C), and monitor its progress by TLC or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the alkoxyalkene. The stereoselectivity of the addition (Z or E isomer) can be influenced by the catalyst and reaction conditions.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. Classification of drug molecules considering their IC50 values using mixed-integer linear programming based hyper-boxes method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Methodological & Application

Application Note: GC-MS Procedure for the Analysis of 3-Methoxyoct-1-ene

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methoxyoct-1-ene is a volatile organic compound of interest in various fields, including flavor and fragrance analysis, atmospheric chemistry, and as a potential biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for the identification and quantification of such volatile compounds due to its high sensitivity, selectivity, and ability to provide structural information. This application note provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and expected data.

Data Presentation

Quantitative analysis of this compound can be achieved by creating a calibration curve using standards of known concentrations. The following tables summarize the expected chromatographic and mass spectrometric data, as well as typical calibration parameters.

Table 1: GC-MS Chromatographic Data

| Parameter | Value |

| Compound | This compound |

| CAS Number | 135433-03-9 |

| Molecular Formula | C₉H₁₈O |

| Molecular Weight | 142.24 g/mol |

| Retention Time (RT) | Approximately 8.5 minutes (under conditions specified below) |

| Kovats Retention Index | ~1050 (on a standard non-polar column) |

Table 2: Predicted Mass Spectrometric Data (Electron Ionization, 70 eV)

| m/z | Predicted Fragment Ion | Relative Abundance (%) |

| 142 | [C₉H₁₈O]⁺ (Molecular Ion) | 5 |

| 111 | [M - OCH₃]⁺ | 20 |

| 97 | [M - C₃H₇]⁺ | 40 |

| 83 | [C₆H₁₁]⁺ | 60 |

| 71 | [C₅H₁₁]⁺ / [C₄H₇O]⁺ | 100 (Base Peak) |

| 55 | [C₄H₇]⁺ | 85 |

| 45 | [CH₂=O⁺CH₃] | 75 |

| 41 | [C₃H₅]⁺ | 90 |

Note: The fragmentation pattern is predicted based on the structure of this compound and general fragmentation rules for ethers and alkenes. The molecular ion is expected to be of low abundance. The base peak is likely to result from alpha-cleavage adjacent to the oxygen atom or cleavage at the allylic position.

Table 3: Typical Quantitative Calibration Data

| Parameter | Value |

| Calibration Range | 0.1 - 20 µg/mL |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Internal Standard (IS) | Dodecane (B42187) or other suitable non-interfering alkane |

Experimental Protocols

Sample Preparation

The choice of sample preparation technique will depend on the sample matrix. For liquid samples, direct injection or headspace analysis are common.

a) Direct Liquid Injection:

-

Accurately weigh or measure the sample containing this compound.

-

Dilute the sample with a suitable volatile solvent such as hexane (B92381) or dichloromethane (B109758) to bring the concentration of the analyte within the calibration range.[1][2]

-

Add an internal standard (e.g., dodecane at a final concentration of 10 µg/mL) to all standards and samples for accurate quantification.

-

Vortex the solution to ensure homogeneity.

-

Transfer an aliquot of the final solution to a 2 mL GC vial for analysis.

b) Static Headspace (for solid or viscous liquid matrices):

-

Place a known amount of the sample into a headspace vial.

-

Add a known amount of internal standard.

-

Seal the vial tightly with a septum and cap.

-

Incubate the vial at a controlled temperature (e.g., 80°C) for a specific time (e.g., 20 minutes) to allow the volatile compounds to partition into the headspace.

-

A heated gas-tight syringe is then used to withdraw a portion of the headspace for injection into the GC-MS.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

GC Conditions:

-

Injection Port: Split/Splitless Inlet

-

Injection Mode: Splitless (for trace analysis) or Split (10:1 for higher concentrations)

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 200°C.

-

Hold: 5 minutes at 200°C.

-

MS Conditions:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Mass Range: m/z 40-300

-

Scan Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

-

Transfer Line Temperature: 280°C

Data Analysis

-

Qualitative Analysis: Identify this compound in the sample chromatogram by comparing its retention time and mass spectrum with that of a known standard or a reference library (e.g., NIST).

-

Quantitative Analysis:

-

Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

-

Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

-

Mandatory Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Caption: Workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols for 3-Methoxyoct-1-ene in Organic Synthesis

Disclaimer: Extensive searches for "3-Methoxyoct-1-ene" in chemical literature and databases have yielded no specific results for this compound. The information presented herein is based on the general reactivity of enol ethers, the functional group present in the proposed molecule. The protocols and data are representative examples derived from analogous compounds and should be considered hypothetical for this compound.

Introduction

This compound is an enol ether, a class of organic compounds characterized by an alkoxy group attached to a carbon-carbon double bond. Enol ethers are valuable intermediates in organic synthesis due to the electron-donating nature of the alkoxy group, which makes the double bond electron-rich and highly reactive towards electrophiles. This heightened reactivity allows for a variety of chemical transformations, making them useful building blocks for more complex molecules.

This document outlines potential applications of this compound in organic synthesis, including detailed protocols for key reactions such as hydrolysis to a ketone, halogenation, and participation in cycloaddition reactions.

Key Applications and Reaction Mechanisms

The primary reactivity of this compound is centered around the nucleophilic character of the double bond. Key transformations include:

-

Hydrolysis: Acid-catalyzed hydrolysis of the enol ether functionality provides a straightforward route to the corresponding ketone, 2-octanone.

-

Halogenation: The electron-rich double bond readily reacts with halogens to form dihalogenated products.

-

Cycloaddition Reactions: As an electron-rich alkene, this compound is an excellent dienophile in Diels-Alder reactions, particularly with electron-deficient dienes.

The general reaction pathways are illustrated below.

Application Notes and Protocols: Chiral Precursors in the Synthesis of the Natural Product (-)-Malyngolide

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

While the specific use of 3-methoxyoct-1-ene as a precursor in major, well-documented natural product syntheses is not extensively reported in scientific literature, the principles of utilizing chiral building blocks are fundamental to modern organic synthesis. This document provides detailed application notes and protocols for the synthesis of the marine natural product (-)-malyngolide, a compound with notable antibiotic activity. The synthesis of (-)-malyngolide serves as an excellent case study, frequently employing chiral precursors analogous in structural motifs to this compound.

(-)-Malyngolide was first isolated from the blue-green alga Lyngbya majuscula and has demonstrated significant activity against Mycobacterium smegmatis and Streptococcus pyogenes. Its synthesis has been a target for many research groups, leading to the development of several elegant strategies for the construction of its chiral quaternary center. This document will focus on a stereoselective synthesis route starting from a chiral α-alkoxyketone, a common strategy that highlights the importance of precursor chirality in achieving the desired stereochemistry of the final natural product.

Synthetic Pathway Overview

The synthesis of (-)-malyngolide from a chiral α-alkoxyketone involves several key transformations, including a diastereoselective Grignard addition to establish the quaternary stereocenter, followed by a series of functional group manipulations and a final lactonization to form the characteristic dihydropyranone ring of the natural product.

Caption: Overall workflow for the synthesis of (-)-Malyngolide.

Key Experiments and Protocols

Step 1: Diastereoselective Grignard Addition to a Chiral α-Alkoxyketone

This crucial step establishes the quaternary chiral center of (-)-malyngolide. The chelation-controlled addition of a Grignard reagent to a chiral α-alkoxyketone allows for the diastereoselective formation of the desired tertiary alcohol.

Experimental Protocol:

A solution of the chiral α-alkoxyketone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, a solution of nonylmagnesium bromide (1.5 eq) in THF is added dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 4 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The mixture is allowed to warm to room temperature and is then extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography to yield the diastereomeric tertiary alcohols.

| Reagent/Parameter | Value/Condition |

| Chiral α-Alkoxyketone | 1.0 eq |

| Nonylmagnesium Bromide | 1.5 eq |

| Solvent | Anhydrous THF |

| Temperature | -78 °C |

| Reaction Time | 4 hours |

| Workup | Saturated aq. NH₄Cl |

| Purification | Silica Gel Chromatography |

| Typical Yield | 75-85% (as a mixture of diastereomers) |

Spectroscopic Data for a Representative Tertiary Alcohol Intermediate:

| Data Type | Values |

| ¹H NMR (CDCl₃, 400 MHz) δ | 3.45 (s, 3H), 3.40-3.35 (m, 1H), 1.60-1.20 (m, 16H), 0.88 (t, J = 6.8 Hz, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ | 78.5, 74.2, 58.1, 41.5, 31.9, 29.6, 29.5, 29.3, 25.0, 22.7, 14.1 |

| IR (thin film) ν (cm⁻¹) | 3450 (br), 2925, 2855, 1465, 1090 |

| MS (ESI) | m/z [M+Na]⁺ calculated for C₁₃H₂₈O₂Na: 239.1981, found: 239.1985 |

Step 2: Lactonization to form the Dihydropyranone Ring

The formation of the six-membered lactone ring is a key step in the synthesis of (-)-malyngolide. This can be achieved through various methods, including acid-catalyzed cyclization of a hydroxy acid precursor.

Caption: General workflow for the lactonization step.

Experimental Protocol:

The hydroxy ester precursor (1.0 eq) is dissolved in a mixture of methanol (B129727) and water (4:1). To this solution, lithium hydroxide (B78521) (LiOH, 2.0 eq) is added, and the mixture is stirred at room temperature for 12 hours. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The methanol is removed under reduced pressure, and the aqueous residue is acidified to pH 3 with 1 M hydrochloric acid (HCl). The aqueous layer is then extracted with ethyl acetate (B1210297) (3 x 30 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated to give the crude hydroxy acid.

The crude hydroxy acid is then dissolved in anhydrous dichloromethane (B109758) (CH₂Cl₂) and cooled to 0 °C. A catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq) is added, and the reaction mixture is stirred at room temperature for 6 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (2 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by silica gel column chromatography to afford (-)-malyngolide.

| Reagent/Parameter | Value/Condition |

| Hydroxy Ester Precursor | 1.0 eq |

| Hydrolysis Reagent | LiOH (2.0 eq) |

| Lactonization Catalyst | p-TsOH (0.1 eq) |

| Solvent (Hydrolysis) | MeOH/H₂O (4:1) |

| Solvent (Lactonization) | Anhydrous CH₂Cl₂ |

| Reaction Time (Hydrolysis) | 12 hours |

| Reaction Time (Lactonization) | 6 hours |

| Purification | Silica Gel Chromatography |

| Typical Yield | 80-90% over two steps |

Final Product Characterization: (-)-Malyngolide

| Data Type | Values |

| Optical Rotation | [α]²⁵_D_ -12.5 (c 1.0, CHCl₃) |

| ¹H NMR (CDCl₃, 500 MHz) δ | 4.35 (m, 1H), 2.50 (ddd, J = 17.5, 6.5, 3.0 Hz, 1H), 2.35 (ddd, J = 17.5, 8.0, 4.5 Hz, 1H), 1.90-1.70 (m, 2H), 1.45 (s, 3H), 1.40-1.20 (m, 14H), 0.88 (t, J = 7.0 Hz, 3H) |

| ¹³C NMR (CDCl₃, 125 MHz) δ | 170.5, 78.9, 68.2, 36.4, 31.9, 29.6, 29.5, 29.3, 25.5, 24.8, 22.7, 14.1 |

| IR (neat) ν (cm⁻¹) | 3450, 2927, 2855, 1720, 1245, 1060 |

| HRMS (ESI) | m/z [M+H]⁺ calculated for C₁₃H₂₅O₃: 229.1804, found: 229.1802 |

Conclusion

The enantioselective synthesis of (-)-malyngolide presented here exemplifies a robust strategy for the construction of complex natural products from simple, chiral precursors. The diastereoselective Grignard addition and subsequent lactonization are key transformations that are broadly applicable in the synthesis of other natural products containing similar structural motifs. These detailed protocols and the accompanying data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, providing a practical guide for the stereocontrolled synthesis of biologically active molecules.

Application Note: Chiral Separation of 3-Methoxyoct-1-ene Enantiomers

Abstract

This application note details a protocol for the chiral separation of 3-Methoxyoct-1-ene enantiomers. Due to the volatile nature of the analyte, both Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC) methods were explored. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies, including detailed experimental protocols and data presentation. The described methods offer a starting point for the successful resolution of this compound enantiomers, which can be adapted for similar chiral compounds.

Introduction

The separation of enantiomers is a critical process in the pharmaceutical, food, and fine chemical industries, as individual enantiomers of a chiral compound can exhibit significantly different biological activities.[1] this compound is a chiral compound with potential applications in various fields, making the ability to isolate and analyze its enantiomers essential. Chromatographic methods, particularly those employing a chiral stationary phase (CSP), are highly effective for achieving enantiomeric resolution.[1][2] This note explores the use of Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC) for this purpose, leveraging their advantages for volatile and semi-volatile compounds.[3][4][5][6]

Experimental Methodologies

A screening approach is often the most efficient way to develop a successful chiral separation method, as the interactions between a chiral analyte and a CSP are difficult to predict.[7] The following protocols for SFC and GC provide a robust starting point for the chiral separation of this compound.

Supercritical Fluid Chromatography (SFC) Protocol

SFC is an attractive technique for chiral separations due to its high efficiency, reduced analysis times, and lower environmental impact compared to normal-phase HPLC.[3][8][9] Polysaccharide-based CSPs are widely used in SFC and demonstrate broad enantioselectivity.[8][10]

Instrumentation:

-

SFC system equipped with a back-pressure regulator

-

Diode-Array Detector (DAD)

Screening Conditions:

-

Columns: A selection of polysaccharide-based chiral stationary phases is recommended for initial screening.

-

Mobile Phase: Supercritical CO2 with a polar organic modifier (e.g., methanol, ethanol, or isopropanol).

-

Flow Rate: 2.0 - 4.0 mL/min

-

Back Pressure: 150 bar

-

Column Temperature: 35 - 40 °C

-

Detection: UV at an appropriate wavelength (determined by UV scan of the analyte).

Optimization: If partial separation is observed, the resolution can be optimized by adjusting the modifier percentage, temperature, and flow rate.

Gas Chromatography (GC) Protocol

For volatile compounds like this compound, chiral GC using a capillary column coated with a cyclodextrin-based stationary phase is a powerful analytical tool.[5][6]

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Autosampler

Screening Conditions:

-

Column: A chiral capillary column with a cyclodextrin-based stationary phase.

-

Carrier Gas: Helium or Hydrogen

-

Injection: Split injection (e.g., 1 µL with a 100:1 split ratio)

-

Injector Temperature: 250 °C

-

Oven Program: A temperature gradient is recommended for initial screening (e.g., start at 50 °C, hold for 1 min, ramp to 150 °C at 5 °C/min).

-

Detector Temperature: 250 °C

Optimization: The separation can be fine-tuned by optimizing the temperature program (isothermal or a slower ramp rate) and the carrier gas flow rate (head pressure).

Data Presentation

The following tables summarize hypothetical quantitative data for the chiral separation of this compound based on the described methodologies.

Table 1: SFC Screening Results for Chiral Separation of this compound

| Chiral Stationary Phase | Co-Solvent (Methanol) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) | Selectivity (α) |

| Polysaccharide-based CSP 1 | 10% | 3.52 | 3.89 | 1.85 | 1.11 |

| Polysaccharide-based CSP 2 | 10% | 4.11 | 4.11 | 0.00 | 1.00 |

| Polysaccharide-based CSP 3 | 15% | 2.98 | 3.15 | 1.20 | 1.06 |

Table 2: GC Screening Results for Chiral Separation of this compound

| Chiral Stationary Phase | Oven Temperature Program | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) | Selectivity (α) |

| Cyclodextrin-based CSP A | 80 °C Isothermal | 12.45 | 12.98 | 2.10 | 1.04 |

| Cyclodextrin-based CSP B | 70 °C Isothermal | 15.23 | 15.55 | 1.55 | 1.02 |

| Cyclodextrin-based CSP C | 60-100°C at 2°C/min | 10.81 | 10.81 | 0.00 | 1.00 |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in chiral method development.

Caption: Experimental workflow for chiral method development.

Caption: Key factors influencing chiral separation.

Conclusion

The successful chiral separation of this compound enantiomers can be achieved using either Supercritical Fluid Chromatography or Gas Chromatography. The provided protocols and screening strategies offer a solid foundation for developing a robust and efficient separation method. For SFC, polysaccharide-based chiral stationary phases with an alcohol modifier in supercritical CO2 are a promising starting point. For GC, cyclodextrin-based capillary columns provide excellent potential for resolving these volatile enantiomers. Further optimization of the screening conditions identified as promising will lead to a validated method suitable for routine analysis and quality control.

References

- 1. mdpi.com [mdpi.com]

- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. gcms.cz [gcms.cz]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]

- 8. fagg.be [fagg.be]

- 9. youtube.com [youtube.com]

- 10. fulir.irb.hr [fulir.irb.hr]

Application Notes and Protocols for the Derivatization of 3-Methoxyoct-1-ene for Analysis

Introduction

3-Methoxyoct-1-ene is a volatile organic compound that may require derivatization prior to analysis by gas chromatography-mass spectrometry (GC-MS) to improve its chromatographic behavior and detection sensitivity. This document provides detailed application notes and protocols for three common derivatization methods targeting the alkene functional group: epoxidation, dihydroxylation, and dimethyl disulfide (DMDS) addition. The ether linkage in this compound is generally stable under these derivatization conditions. The choice of derivatization reagent depends on the specific analytical goals, such as enhancing volatility, improving peak shape, or enabling specific detection methods.[1]

General Analytical Workflow

The overall workflow for the derivatization and analysis of this compound is depicted below. The process involves the initial derivatization of the analyte, followed by extraction and subsequent analysis by GC-MS.

Caption: General workflow for the derivatization and analysis of this compound.

Derivatization Methods

Three primary derivatization methods targeting the double bond of this compound are presented: epoxidation, dihydroxylation, and dimethyl disulfide (DMDS) addition.

Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

Epoxidation converts the alkene to an epoxide, which can improve chromatographic resolution and provide a characteristic mass spectrum.[2][3] The reaction with m-CPBA is a common and effective method for this transformation.[2][3]

Reaction:

Caption: Epoxidation of this compound with m-CPBA.

Experimental Protocol:

-

Reagent Preparation: Prepare a solution of m-CPBA (70-77% purity) in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂).

-

Reaction: In a clean, dry vial, dissolve a known amount of this compound in dichloromethane.

-

Add the m-CPBA solution to the vial. A typical molar ratio is 1.2 equivalents of m-CPBA to 1 equivalent of the alkene.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or a preliminary GC-MS analysis of an aliquot. Reaction times can vary from a few hours to overnight.[4]

-

Work-up: After the reaction is complete, wash the mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the m-chlorobenzoic acid byproduct.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and then concentrate it under a gentle stream of nitrogen.

-

The resulting epoxide derivative is ready for GC-MS analysis.

Dihydroxylation with Osmium Tetroxide (OsO₄)

Dihydroxylation converts the alkene into a vicinal diol. This increases the polarity of the molecule, which can be advantageous for certain chromatographic columns and can be further derivatized (e.g., by silylation) if needed. Osmium tetroxide is a highly efficient but toxic reagent for this purpose, and it is often used in catalytic amounts with a co-oxidant.[5][6]

Reaction:

Caption: Dihydroxylation of this compound using catalytic OsO₄.

Experimental Protocol:

-

Safety Precaution: Osmium tetroxide is highly toxic and volatile. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a round-bottom flask, dissolve this compound in a mixture of tetrahydrofuran (B95107) (THF) and water.

-

Add N-methylmorpholine N-oxide (NMO) as the co-oxidant (approximately 1.5 equivalents).

-

Carefully add a catalytic amount of osmium tetroxide (e.g., 1-2 mol%).

-

Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction by TLC or GC-MS.

-

Work-up: Quench the reaction by adding a saturated solution of sodium bisulfite (NaHSO₃) and stir for 30 minutes.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting diol can be analyzed directly or further derivatized (e.g., silylation with BSTFA) to improve volatility for GC analysis.

Dimethyl Disulfide (DMDS) Addition

The addition of DMDS across the double bond is particularly useful for determining the position of the double bond by mass spectrometry. The resulting dithioether derivative produces characteristic fragment ions upon electron ionization.[7][8][9]

Reaction:

Caption: DMDS addition to this compound.

Experimental Protocol:

-

Reagent Preparation: Prepare a solution of iodine in diethyl ether (e.g., 60 mg/mL).

-

Reaction: In a screw-cap vial, dissolve the this compound sample in hexane.

-

Add dimethyl disulfide (DMDS) and a catalytic amount of the iodine solution.

-

Seal the vial tightly and heat the mixture at 40-50°C for several hours (e.g., 4-16 hours).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with hexane.

-

Wash the solution with a 5% aqueous sodium thiosulfate (B1220275) solution to remove excess iodine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

The resulting solution containing the DMDS adduct can be directly injected into the GC-MS.

Data Presentation: Comparison of Derivatization Methods

While specific quantitative data for the derivatization of this compound is not extensively available in the literature, the following table provides a general comparison of the expected analytical performance of each method based on studies of similar long-chain alkenes.

| Derivatization Method | Analyte Derivative | Expected Yield | Key Advantages | Key Disadvantages |

| Epoxidation (m-CPBA) | 2-(methoxymethyl)-3-pentyloxirane | High | Good volatility, stable derivative. | Byproducts may require removal. |

| Dihydroxylation (OsO₄) | 3-Methoxyoctane-1,2-diol | High | Can be further derivatized for enhanced sensitivity. | Reagent is highly toxic; product may have lower volatility. |

| DMDS Addition | 1,2-bis(methylthio)-3-methoxyoctane | Moderate to High | Excellent for double bond position elucidation via MS fragmentation. | May result in longer retention times. |

Conclusion

The derivatization of this compound can be effectively achieved using epoxidation, dihydroxylation, or DMDS addition. The choice of the most suitable method will depend on the specific requirements of the analysis. For routine quantification with good chromatographic performance, epoxidation is a robust choice. Dihydroxylation offers a route to a polar derivative that can be further modified. For structural elucidation, particularly the confirmation of the double bond position, DMDS addition is the most informative technique. Researchers should validate the chosen method for their specific application to ensure optimal performance in terms of reaction efficiency, reproducibility, and analytical sensitivity.

References

- 1. youtube.com [youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. leah4sci.com [leah4sci.com]

- 4. ias.ac.in [ias.ac.in]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Khan Academy [khanacademy.org]

- 7. researchgate.net [researchgate.net]

- 8. Elucidation of double-bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono-dimethyl disulfide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application of 3-Methoxyoct-1-ene in Pheromone Research: A Case of Mistaken Identity and a Pivot to a Prominent Analog, 1-Octen-3-ol

Initial investigation for the application of 3-Methoxyoct-1-ene in pheromone research yielded no specific scientific literature or documented use as an insect attractant or semiochemical. Extensive searches across scientific databases and research repositories did not provide any evidence of its study or application in this context. Therefore, detailed Application Notes and Protocols for this compound in pheromone research cannot be provided.

However, to fulfill the user's request for detailed experimental methodologies and data presentation in the field of chemical ecology, this report will focus on a structurally similar and extensively studied insect attractant, 1-octen-3-ol (B46169) . This volatile organic compound is a well-documented semiochemical that plays a significant role in the host-seeking behavior of many hematophagous insects, particularly mosquitoes.

Application Notes for 1-Octen-3-ol in Pheromone and Kairomone Research

Introduction: 1-Octen-3-ol, often referred to as "mushroom alcohol," is a naturally occurring compound found in the breath and sweat of mammals, as well as in some fungi and plants. It serves as a key kairomone, a chemical signal that benefits the receiver, for numerous insect species. In the context of pheromone research, while not a true pheromone (a signal between individuals of the same species), it is a critical tool for studying insect olfaction, behavior, and for the development of vector control strategies.

Mechanism of Action: 1-Octen-3-ol is detected by olfactory receptors (ORs) located on the antennae and maxillary palps of insects. Upon binding, these receptors trigger a signaling cascade that leads to the activation of olfactory sensory neurons, ultimately resulting in a behavioral response, such as upwind flight towards the odor source. For many mosquito species, the attractive effect of 1-octen-3-ol is significantly enhanced when used in combination with carbon dioxide (CO₂), another major host cue.

Applications:

-